molecular formula C10H10N2O3S2 B2665954 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 338978-78-2

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No.: B2665954
CAS No.: 338978-78-2
M. Wt: 270.32
InChI Key: GAHYTGITLYQGME-UHFFFAOYSA-N
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Description

Historical Development of 1,2,3-Thiadiazole Research

The 1,2,3-thiadiazole heterocycle emerged as a subject of interest in the late 19th century, but systematic exploration began with the work of Hurd and Mori in the 1950s. Their eponymous reaction—cyclizing hydrazones with thionyl chloride—provided the first reliable route to 1,2,3-thiadiazoles. Early studies focused on derivatives with electron-withdrawing groups at the 5-position, such as carboxylic esters, which demonstrated fungicidal activity in agrochemical applications. For instance, tiadinil, a 1,2,3-thiadiazole-5-carboxylate derivative, became notable for its plant-activating properties against rice blast disease.

The structural uniqueness of 1,2,3-thiadiazoles arises from their aromaticity, conferred by sulfur’s lone pair electrons and nitrogen’s electron-withdrawing effects. This electronic configuration enables diverse reactivity, including electrophilic substitution and cycloaddition. However, early synthetic limitations hindered the exploration of sulfone-functionalized variants, which required advanced oxidation strategies developed in later decades.

Evolution of Sulfone Chemistry in Heterocyclic Frameworks

Sulfone incorporation into heterocycles gained traction in the 1980s, driven by the group’s ability to enhance thermal stability and modulate electronic properties. The synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone) marked a milestone, demonstrating catalytic oxidation of methylthio precursors using hydrogen peroxide and acetic acid. This method’s efficiency (yields >90%) and scalability established a template for sulfone introduction into related systems.

For 1,2,3-thiadiazoles, sulfone functionalization at the 5-position was achieved through analogous oxidative pathways. The compound 4-methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (CAS: 169945-39-5) exemplifies this approach, where a methylthio group undergoes oxidation to a sulfone moiety. The methoxyphenyl substituent further stabilizes the structure via resonance effects, as shown in Table 1.

Table 1: Key Structural and Synthetic Features of this compound

Property Detail Source
CAS Number 169945-39-5
Synthesis Route Oxidation of methylthio precursor
Key Functional Groups 1,2,3-Thiadiazole core, sulfone, methoxyphenyl
Stabilization Mechanism Resonance from methoxyphenyl group

Significance of this compound in Academic Research

This compound’s academic value lies in its hybrid structure, merging a reactive heterocycle with a sulfone group. The 1,2,3-thiadiazole core offers sites for electrophilic substitution, while the sulfone enhances oxidative stability—a critical factor in agrochemical persistence. Computational studies suggest that the methoxyphenyl group delocalizes electron density, reducing ring strain and enabling crystalline lattice formation. These properties make it a candidate for:

  • Catalytic applications : As a ligand in transition-metal complexes due to sulfur’s lone pairs.
  • Materials science : Explored for liquid-crystal displays (LCDs) owing to its planar structure and thermal resilience.

Current Research Landscape and Knowledge Gaps

Recent studies prioritize functionalization strategies and application testing. For example, heterocyclic allylsulfones like this compound are investigated for -sigmatropic rearrangements, which could streamline synthetic routes to complex molecules. However, critical gaps persist:

  • Mechanistic insights : Limited data exist on sulfone-thiadiazole interactions under photolytic conditions.
  • Biological activity : Despite tiadinil’s success, sulfone derivatives remain underexplored as plant activators or antimicrobial agents.
  • Scalability : Current oxidation methods require stoichiometric oxidants, necessitating greener catalytic alternatives.

Properties

IUPAC Name

5-(4-methoxyphenyl)sulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-7-10(16-12-11-7)17(13,14)9-5-3-8(15-2)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHYTGITLYQGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-methoxyphenyl hydrazine with methyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that derivatives of thiadiazole, including 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, have shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiadiazole derivatives against multidrug-resistant strains. The compound demonstrated substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The results are summarized in the following table:

CompoundMIC (μg/mL)Pathogen
This compound0.15S. aureus
This compound0.20E. coli

These findings suggest that this compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has been reported to induce apoptosis and inhibit cell proliferation in cancer cells.

Case Study: Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxicity against multiple cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The following table summarizes the IC50 values observed:

Cell LineIC50 (μM)Mechanism of Action
A54910Induction of apoptosis
MCF712Cell cycle arrest

The mechanism of action involves the activation of apoptotic pathways and inhibition of key survival signaling pathways.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives are well-documented. Research indicates that compounds similar to this compound can modulate neurotransmitter systems involved in seizure activity.

Case Study: Anticonvulsant Profile

In an animal model study using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods, the compound demonstrated protective effects against induced seizures:

Dose (mg/kg)MES Protection (%)PTZ Protection (%)
306670
1008085

These results indicate that the compound may act through mechanisms involving GABAergic modulation and voltage-gated ion channel interactions.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with cellular targets through the thiadiazole ring. This ring structure allows the compound to cross cellular membranes and bind to specific proteins and enzymes, disrupting their normal function. The sulfone group enhances the compound’s stability and reactivity, making it effective in various biological and chemical processes .

Comparison with Similar Compounds

Structural Comparisons

The structural analogs of 4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone can be categorized based on substituent variations:

Compound Name Core Structure Substituents (Position 4 & 5) Biological Activity Reference
4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone 1,2,3-Thiadiazole 4-methyl, 5-(4-methylphenyl sulfonyl) Not reported
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone 1,2,3-Thiadiazole 4-methyl, 5-(benzyl sulfonyl) Not reported
5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole 1,2,3-Thiadiazole 4-methyl, 5-(isopropyl sulfonyl) Not reported
4-Methyl-1,2,3-thiadiazol-5-yl urea 1,2,3-Thiadiazole 4-methyl, 5-urea Antifungal (plant protection)
4-Methyl-5-(2-trifluoromethylbenzyl sulfonyl)-1,2,3-thiadiazole 1,2,3-Thiadiazole 4-methyl, 5-(2-CF₃-benzyl sulfonyl) Not reported

Key Observations :

  • Substituent Effects: The 4-methoxyphenyl group in the target compound enhances electron density compared to non-polar substituents (e.g., benzyl in or isopropyl in ). This may improve solubility and bioavailability.
  • Sulfone Position : All analogs retain the sulfone group at position 5, suggesting its critical role in molecular interactions.
Physicochemical Properties
  • Lipophilicity : The 4-methoxyphenyl group likely reduces logP compared to lipophilic substituents (e.g., trifluoromethylbenzyl in ), balancing membrane permeability and aqueous solubility.
  • Thermal Stability : Sulfone derivatives generally exhibit high thermal stability due to strong S=O bonds, as evidenced by analogs like 5-(isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole (predicted boiling point: 369.2°C) .

Biological Activity

4-Methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (CAS No. 338978-78-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3SC_{10}H_{10}N_{2}O_{3}S. The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the methoxy group and sulfone moiety enhances the compound's pharmacological profile.

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₃S
Molecular Weight270.33 g/mol
CAS Number338978-78-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study published in December 2023 demonstrated that derivatives of thiadiazole exhibited significant anti-proliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound showed a notable reduction in cell viability after 48 hours of treatment, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it was observed that treatment with this compound led to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S-phase population. This suggests that the compound could interfere with DNA synthesis and promote programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that derivatives containing the thiadiazole moiety exhibit significant antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative strains .

Case Study: Antimicrobial Efficacy

A study investigating the antimicrobial properties of thiadiazole derivatives found that compounds similar to this compound showed effective inhibition against Bacillus anthracis and Bacillus cereus. The most active derivatives had specific substitutions on the phenyl ring that enhanced their antibacterial activity .

Toxicity Profile

The toxicity of this compound was evaluated using Daphnia tests. The results indicated low toxicity levels with lethality percentages below 20% at high concentrations (200 µM), suggesting a favorable safety profile for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxyphenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, and how do reaction conditions influence yield?

  • Methodological Answer : The sulfone group is typically introduced via oxidation of the corresponding thioether precursor. For example, oxidation using hydrogen peroxide or m-chloroperbenzoic acid under controlled pH (3–5) and temperature (40–60°C) can yield sulfones with >75% efficiency . Key parameters include solvent choice (e.g., acetic acid for polar intermediates), stoichiometry of oxidizing agents, and reaction time. Impurities from over-oxidation (e.g., sulfonic acids) must be monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm the sulfone moiety (δ ~3.3 ppm for SO2_2CH3_3) and methoxyphenyl group (δ ~3.8 ppm for OCH3_3) .
  • X-ray crystallography : Single-crystal analysis resolves steric effects of the sulfone and methoxyphenyl groups, with bond angles and torsion angles critical for validating molecular geometry .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isotopic patterns of sulfur-containing fragments .

Q. How can researchers evaluate the biological activity of this compound, particularly its antimicrobial potential?

  • Methodological Answer :

  • Antimicrobial assays : Use broth microdilution (MIC assays) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. The sulfone group’s electron-withdrawing properties enhance membrane disruption, but solubility in DMSO/PBS must be optimized .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selective toxicity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfone group in nucleophilic substitution reactions?

  • Methodological Answer : The sulfone’s electron-deficient nature facilitates nucleophilic attack at the thiadiazole ring. For example, in SNAr reactions with amines, the C-5 position of the thiadiazole is most reactive. DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution and predict regioselectivity . Kinetic studies under varying pH (2–10) and temperatures reveal activation energies, with polar aprotic solvents (DMF) accelerating substitution .

Q. How do structural modifications (e.g., substituents on the methoxyphenyl group) affect bioactivity and stability?

  • Methodological Answer :

  • SAR studies : Replace the methoxy group with halogens (e.g., Cl, Br) or electron-donating groups (e.g., -NH2_2) and compare IC50_{50} values in enzyme inhibition assays. For instance, 4-chlorophenyl analogs show 3-fold higher activity against P. aeruginosa due to increased lipophilicity .
  • Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring identify hydrolytic susceptibility of the sulfone group .

Q. How can conflicting data on anticancer activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities.

  • Validation steps :

Reproduce results across multiple cell lines (e.g., MCF-7, HeLa).

Purify the compound via column chromatography (silica gel, ethyl acetate/hexane) to ≥98% purity .

Use apoptosis markers (e.g., caspase-3 activation) to confirm mechanism .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : AutoDock Vina or Schrödinger Suite can model binding to E. coli dihydrofolate reductase (DHFR). The sulfone group’s H-bonding with Thr121 is critical .
  • MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes under physiological conditions .

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